Isomaltoheptaose
Overview
Description
Isomaltoheptaose is a polysaccharide compound composed of seven glucose molecules linked by α-(1→6) glycosidic bonds . It is a colorless solid, soluble in water, and has a sweet taste. This compound is relatively stable at low temperatures but decomposes under high temperature and acidic conditions . This compound is known for its ability to regulate blood sugar levels and promote intestinal health .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isomaltoheptaose is generally synthesized by enzymatic hydrolysis. The enzyme used in this process is primarily maltose hydrolase . Maltose serves as the substrate, and glucose molecules are gradually added through the action of enzymes to form this compound .
Industrial Production Methods: In industrial settings, this compound is produced using a similar enzymatic hydrolysis method. The process involves the use of maltose hydrolase to catalyze the addition of glucose molecules to maltose, resulting in the formation of this compound .
Chemical Reactions Analysis
Types of Reactions: Isomaltoheptaose undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophilic reagents such as halides or alkoxides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Isomaltoheptaose has a wide range of applications in scientific research, including:
Chemistry: It is used as a functional additive in the food and beverage industry due to its sweetness and solubility. It is also employed in the synthesis of other complex carbohydrates.
Medicine: Research indicates potential anti-cancer and anti-inflammatory effects.
Mechanism of Action
The mechanism by which isomaltoheptaose exerts its effects involves its interaction with intestinal microbiota. It serves as a substrate for beneficial bacteria, promoting their growth and activity . This interaction helps regulate blood sugar levels and improve intestinal health . The molecular targets include specific enzymes and pathways involved in carbohydrate metabolism and immune response.
Comparison with Similar Compounds
Isomaltohexaose: Composed of six glucose molecules linked by α-(1→6) glycosidic bonds.
Isomaltooligosaccharides: A mixture of glucose oligomers with varying degrees of polymerization, including isomaltoheptaose.
Uniqueness: this compound is unique due to its specific degree of polymerization and its ability to promote the growth of beneficial intestinal microbiota more effectively than shorter-chain oligosaccharides . Its stability and solubility also make it a valuable additive in the food and beverage industry .
Properties
IUPAC Name |
(2R,3S,4R,5R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4,5,6-tetrakis[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexanal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H72O36/c43-1-9-17(50)23(56)29(62)37(68-9)67-8-16(75-38-30(63)24(57)18(51)10(2-44)69-38)35(77-40-32(65)26(59)20(53)12(4-46)71-40)34(76-39-31(64)25(58)19(52)11(3-45)70-39)15(7-49)74-42-36(28(61)22(55)14(6-48)73-42)78-41-33(66)27(60)21(54)13(5-47)72-41/h7,9-48,50-66H,1-6,8H2/t9-,10-,11-,12-,13-,14-,15+,16-,17-,18-,19-,20-,21-,22-,23+,24+,25+,26+,27+,28+,29-,30-,31-,32-,33-,34-,35-,36-,37+,38-,39-,40-,41-,42-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGMBQDCBGPAZNW-YIBJATESSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC(C(C(C(C=O)OC2C(C(C(C(O2)CO)O)O)OC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)OC6C(C(C(C(O6)CO)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@H]([C@H]([C@@H]([C@H](C=O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H72O36 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10215446 | |
Record name | Isomaltoheptaose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10215446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1153.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6513-12-8 | |
Record name | Isomaltoheptaose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006513128 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isomaltoheptaose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10215446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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